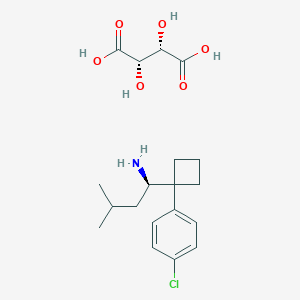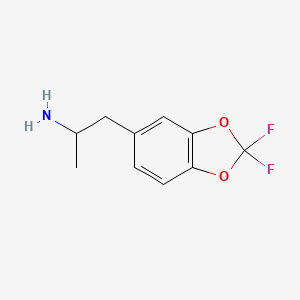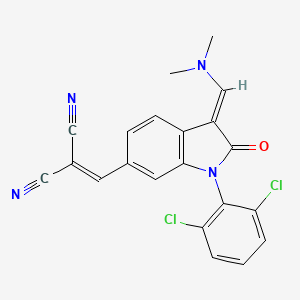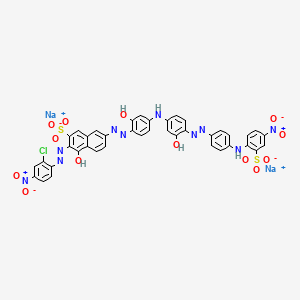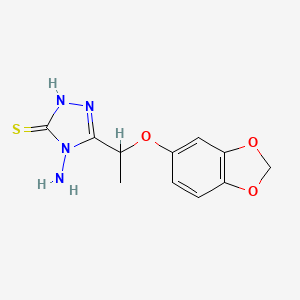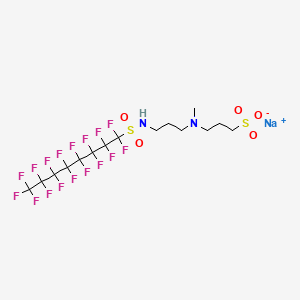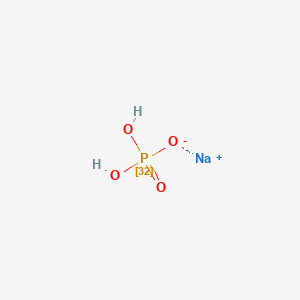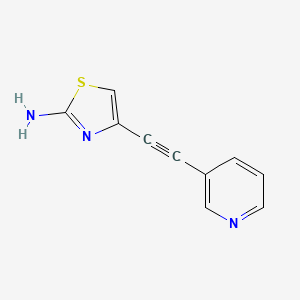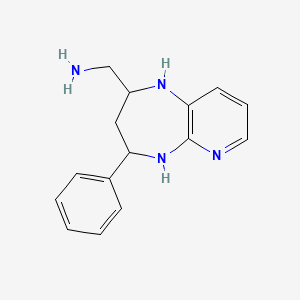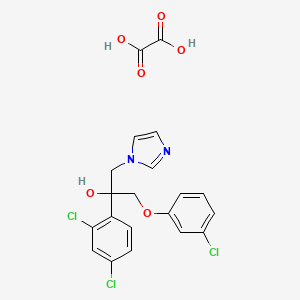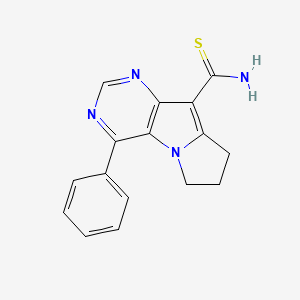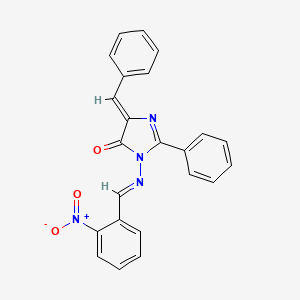
4H-Imidazol-4-one, 3,5-dihydro-3-(((2-nitrophenyl)methylene)amino)-2-phenyl-5-(phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Imidazol-4-one, 3,5-dihydro-3-(((2-nitrophenyl)methylene)amino)-2-phenyl-5-(phenylmethylene)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Métodos De Preparación
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-3-(((2-nitrophenyl)methylene)amino)-2-phenyl-5-(phenylmethylene)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to optimize the reaction efficiency and product quality .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The phenylmethylene groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens. .
Aplicaciones Científicas De Investigación
4H-Imidazol-4-one, 3,5-dihydro-3-(((2-nitrophenyl)methylene)amino)-2-phenyl-5-(phenylmethylene)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The imidazole ring can interact with metal ions, affecting enzymatic activities. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds include other imidazole derivatives with varying substituents. For example:
- 4H-Imidazol-4-one, 3,5-dihydro-3-(((4-bromophenyl)methylene)amino)-5-(2-nitrophenyl)methylene)-2-phenyl-
- 4H-Imidazol-4-one, 5-[(2-chlorophenyl)methylene]-3,5-dihydro-3-[[(2-nitrophenyl)methylene]amino]-2-phenyl- These compounds share the imidazole core but differ in their substituents, which can significantly alter their chemical reactivity and applications. The uniqueness of 4H-Imidazol-4-one, 3,5-dihydro-3-(((2-nitrophenyl)methylene)amino)-2-phenyl-5-(phenylmethylene)- lies in its specific combination of functional groups, providing a distinct set of properties and potential uses .
Propiedades
Número CAS |
126293-18-3 |
|---|---|
Fórmula molecular |
C23H16N4O3 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-[(E)-(2-nitrophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H16N4O3/c28-23-20(15-17-9-3-1-4-10-17)25-22(18-11-5-2-6-12-18)26(23)24-16-19-13-7-8-14-21(19)27(29)30/h1-16H/b20-15-,24-16+ |
Clave InChI |
URDRTLGRCRMPIO-IGRHVHCWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)/N=C/C4=CC=CC=C4[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)N=CC4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


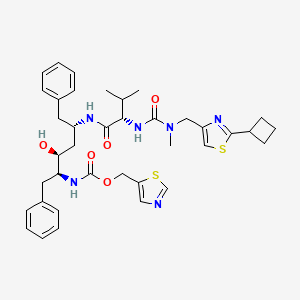
![3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B15191412.png)
